molecular formula C22H20N2O2 B2788509 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-46-6

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2788509
CAS No.: 478063-46-6
M. Wt: 344.414
InChI Key: VBFWAXXXSPAJKZ-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that contains a furo[2,3-d]pyrimidine core with phenyl and tert-butylphenoxy substituents

Preparation Methods

The synthesis of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and tert-butylphenoxy groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and tert-butylphenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    4-(4-Tert-butylphenoxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a thieno[2,3-d]pyrimidine core instead of a furo[2,3-d]pyrimidine core, which may result in different chemical and biological properties.

    4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine: The presence of a methoxy group and a thieno[2,3-d]pyrimidine core distinguishes it from this compound. The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFWAXXXSPAJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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